molecular formula C10H19Br B13175304 (1-Bromopropan-2-yl)cycloheptane

(1-Bromopropan-2-yl)cycloheptane

Cat. No.: B13175304
M. Wt: 219.16 g/mol
InChI Key: IUOUDPPJDFKGIS-UHFFFAOYSA-N
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Description

(1-Bromopropan-2-yl)cycloheptane is a brominated cycloalkane derivative featuring a seven-membered cycloheptane ring substituted with a 1-bromopropan-2-yl group. Cycloheptane-containing compounds are less common than their six-membered cyclohexane analogs but are of interest due to their presence in natural products and distinct physicochemical properties, such as reduced ring strain compared to smaller cycloalkanes .

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-bromopropan-2-ylcycloheptane

InChI

InChI=1S/C10H19Br/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3

InChI Key

IUOUDPPJDFKGIS-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromopropan-2-yl)cycloheptane typically involves the bromination of propylcycloheptane. One common method is the free-radical bromination, where propylcycloheptane is treated with bromine in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:

C7H13CH2CH3+Br2C7H13CH2CH2Br+HBr\text{C}_7\text{H}_{13}\text{CH}_2\text{CH}_3 + \text{Br}_2 \rightarrow \text{C}_7\text{H}_{13}\text{CH}_2\text{CH}_2\text{Br} + \text{HBr} C7​H13​CH2​CH3​+Br2​→C7​H13​CH2​CH2​Br+HBr

Industrial Production Methods

On an industrial scale, the production of (1-Bromopropan-2-yl)cycloheptane can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromopropan-2-yl)cycloheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The propyl group can be oxidized to form alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of (2-Hydroxypropyl)cycloheptane, (2-Cyanopropyl)cycloheptane, etc.

    Elimination: Formation of propylcycloheptene.

    Oxidation: Formation of (2-Hydroxypropyl)cycloheptane or (2-Oxopropyl)cycloheptane.

Scientific Research Applications

(1-Bromopropan-2-yl)cycloheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromopropan-2-yl)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations :

  • However, the larger ring may reduce thermal stability compared to smaller cycloalkanes .
  • Bromine Reactivity : Both (1-Bromopropan-2-yl)cycloheptane and (Bromomethyl)cyclohexane contain primary bromine atoms, favoring SN2 mechanisms. However, steric hindrance from the cycloheptane ring may slow nucleophilic substitution compared to the less bulky cyclohexane derivative .

Toxicity and Handling Considerations

  • Flammability : Like cycloheptane, the brominated derivative is likely a flammable liquid, necessitating storage away from ignition sources .
  • Health Hazards : Analogous to (Bromomethyl)cyclohexane, exposure may cause skin irritation, respiratory distress, and central nervous system effects (e.g., dizziness). First-aid measures should include immediate washing and medical consultation .
  • Environmental Impact : Brominated compounds often persist in ecosystems, requiring controlled disposal to prevent contamination.

Biological Activity

Overview of (1-Bromopropan-2-yl)cycloheptane

Chemical Structure and Properties:

  • Molecular Formula: C10H17Br
  • Molecular Weight: 215.15 g/mol
  • IUPAC Name: (1-Bromopropan-2-yl)cycloheptane
  • CAS Number: Not specified in available sources.

This compound features a cycloheptane ring substituted with a bromopropyl group, which may influence its biological interactions and pharmacological properties.

Potential Biological Effects

While specific studies on (1-Bromopropan-2-yl)cycloheptane are scarce, brominated compounds often exhibit significant biological activities due to their ability to interact with various biological targets. Here are some general observations regarding brominated hydrocarbons:

  • Antimicrobial Activity: Brominated compounds are known for their antimicrobial properties. They can disrupt cellular membranes or inhibit enzyme functions in microorganisms.
  • Neuroactive Properties: Some brominated compounds have been studied for their neuroactive effects, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

Due to the lack of direct studies on (1-Bromopropan-2-yl)cycloheptane, insights can be drawn from related compounds:

  • Brominated Aliphatic Compounds:
    • A study on various brominated aliphatic compounds indicated that they could exhibit cytotoxicity against cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in target cells.
  • Cycloalkanes in Pharmacology:
    • Cycloalkanes have been studied for their role in drug design, particularly in enhancing lipophilicity and bioavailability. The presence of a bromine atom can further modify these properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
(1-Bromopropan-2-yl)cycloheptaneC10H17BrLimited data; potential antimicrobial
1-BromobutaneC4H9BrAntimicrobial and cytotoxic effects
1-BromohexaneC6H13BrNeuroactive; alters neurotransmitter release

The exact mechanism of action for (1-Bromopropan-2-yl)cycloheptane remains uncharacterized due to insufficient research. However, potential mechanisms may include:

  • Binding to Receptors: Similar brominated compounds often interact with GABA receptors or other neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzymatic Inhibition: Brominated compounds can act as enzyme inhibitors, affecting metabolic pathways within cells.

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